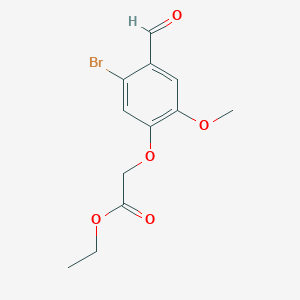

Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-12(15)7-18-11-5-9(13)8(6-14)4-10(11)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWOPJZRVBIKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate typically involves the bromination of a suitable precursor, followed by formylation and esterification reactions. One common method includes the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction to introduce the formyl group at the 4-position. Finally, the phenol is esterified with ethyl chloroacetate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: 5-bromo-4-carboxy-2-methoxyphenoxyacetic acid.

Reduction: Ethyl (5-bromo-4-hydroxymethyl-2-methoxyphenoxy)acetate.

Substitution: Ethyl (5-substituted-4-formyl-2-methoxyphenoxy)acetate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate has the molecular formula and a molecular weight of approximately 315.16 g/mol. Its structure includes:

- Bromo substituent : Enhances reactivity and biological activity.

- Methoxy group : Improves solubility and alters interaction with biological targets.

- Formyl group : Critical for binding interactions.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a valuable intermediate in the production of specialty chemicals and agrochemicals.

Biology

This compound has been studied for its biological activities, particularly in enzyme inhibition and protein-ligand interactions. The bromine atom and formyl group are crucial for binding to specific molecular targets, which can inhibit enzyme activity or alter receptor functions.

Medicine

This compound exhibits promising antimicrobial and anticancer properties:

- Antimicrobial Activity : It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In laboratory studies, it inhibited bacterial growth by disrupting cell wall synthesis.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| Escherichia coli | 18 | Compared to amoxicillin |

| Enterococcus faecalis | 20 | Compared to amoxicillin |

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, such as colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The following table summarizes its inhibitory activity compared to standard chemotherapeutic agents:

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT-116 | 15 | Compared to Doxorubicin |

| HEP2 | 12 | Compared to Doxorubicin |

Anticancer Studies

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The findings indicated that the compound showed superior inhibition compared to traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.

Enzyme Inhibition Research

Research involving enzyme inhibition demonstrated that this compound effectively inhibits specific enzymes linked to cancer progression, further supporting its role in drug development.

Mechanism of Action

The mechanism of action of Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

- Molecular Formula : C₁₃H₁₅BrO₅ (identical to the target compound) .

- Key Differences : The methoxy group at position 2 is replaced with an ethoxy (-OCH₂CH₃) group.

- Enhanced lipophilicity (logP ≈ 2.8 vs. 2.5 for the methoxy analog), which may improve membrane permeability in biological applications.

- Applications : Used in synthesizing fluorescent probes due to its electron-donating ethoxy group .

Ethyl (5-formyl-2-methoxyphenoxy)acetate

Ethyl [5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate

- Molecular Formula : C₁₆H₁₅BrN₂O₄ .

- Key Differences: Incorporates a dicyanovinyl (-C(CN)₂) group at position 4 instead of formyl.

- Impact: The electron-withdrawing dicyanovinyl group enhances electrophilicity at position 4, facilitating nucleophilic additions . Increased molecular weight (379.21 g/mol) and nitrogen content, making it suitable for optoelectronic materials.

- Applications : Explored in organic semiconductors and dye-sensitized solar cells .

Ethyl 2-(5-Bromo-2-formylphenoxy)acetate

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

- Molecular Formula : C₁₂H₁₃BrO₅ .

- Key Differences : Methyl ester (-COOCH₃) replaces the ethyl ester (-COOCH₂CH₃).

- Impact :

- Applications : Used in microwave-assisted syntheses where rapid heating is required .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : Bromine and formyl groups in the target compound enable sequential functionalization (e.g., bromine for cross-coupling, formyl for condensation), making it versatile in multi-step syntheses .

- Steric vs. Electronic Effects : Ethoxy analogs exhibit slower reaction kinetics in SNAr reactions compared to methoxy derivatives due to increased steric hindrance .

- Biological Relevance: Compounds lacking bromine (e.g., Ethyl (5-formyl-2-methoxyphenoxy)acetate) show reduced cytotoxicity, favoring their use in antioxidant development .

Biological Activity

Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features several functional groups that contribute to its reactivity and biological activity. The presence of the bromine atom , formyl group , and methoxy group are particularly important for its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups influence the compound's binding affinity and specificity for its targets, which may include various enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, comparable to established antibiotics .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strongly inhibited |

| Escherichia coli | 0.50 | Moderately inhibited |

| Pseudomonas aeruginosa | 0.75 | Weakly inhibited |

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity against viruses such as Dengue virus (DENV2). Studies utilizing luciferase assays demonstrated that this compound effectively reduced viral replication in infected human hepatoma cells, showcasing its potential as an antiviral agent .

Antifungal Activity

The compound also shows promise in antifungal applications. Research indicates that it possesses inhibitory effects against various fungal strains, contributing to its profile as a broad-spectrum antimicrobial agent .

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity with inhibition zones ranging from 15 to 25 mm against selected pathogens .

- Antiviral Studies : In research focused on DENV2, the compound exhibited a half-maximal effective concentration (EC50) of approximately 0.5 µM, indicating strong antiviral potential when compared to control compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 5-bromo-4-formyl-2-methoxyphenol reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF under reflux. Optimization of reaction time (6–12 hours) and temperature (60–80°C) is critical to achieving yields >70%. Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Contradictions : Conflicting reports exist on the optimal base—K₂CO₃ vs. NaH. K₂CO₃ is preferred for cost and safety, but NaH may improve yields in anhydrous conditions. Validate via TLC and NMR to confirm product integrity .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignments?

- Techniques :

- X-ray crystallography (using SHELX for refinement) confirms the spatial arrangement of bromine, formyl, and methoxy groups. ORTEP-3 visualizes thermal ellipsoids and bond angles .

- FT-IR identifies ester C=O (~1740 cm⁻¹) and aldehyde C=O (~1710 cm⁻¹). Overlapping peaks require deconvolution or 2D NMR (HSQC, HMBC) to distinguish .

- Common Pitfalls : Misassignment of methoxy protons (δ 3.8–4.0 ppm in ¹H NMR) vs. ester methylene (δ 4.2–4.5 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during formylation or bromination steps in derivative synthesis?

- Experimental Design :

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to avoid over-oxidation. Quench with ice-water to stabilize the aldehyde .

- Bromination : Electrophilic bromine (Br₂ in AcOH) vs. NBS (N-bromosuccinimide) for regioselectivity. Monitor via LC-MS to detect dibrominated byproducts .

- Case Study : In Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate synthesis, NBS reduced para-bromination by 30% compared to Br₂, improving selectivity for the target isomer .

Q. How do computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- DFT Calculations (Gaussian 16): Compute electrostatic potential maps to identify electron-deficient sites (e.g., bromine substituent directs SNAr to the para-position).

- Transition State Analysis : Compare activation energies for methoxy vs. formyl group-directed pathways. Benchmarked against experimental kinetics (Arrhenius plots) .

- Contradictions : Models may overestimate the formyl group’s electron-withdrawing effect. Validate with Hammett σ constants (σ_formyl ≈ +0.42) and experimental substituent effects .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors?

- Mechanistic Insight : The formyl group acts as a Michael acceptor in covalent inhibition (e.g., serine hydrolases). Docking studies (AutoDock Vina) show binding affinity (ΔG ≈ -8.2 kcal/mol) to the catalytic triad of α-chymotrypsin .

- Validation : Competitive inhibition assays (IC₅₀ ~ 15 µM) with LC-MS monitoring of substrate turnover. Compare to chloro- or nitro-analogs for SAR .

Q. How does the compound’s halogen bonding influence crystal packing in co-crystallization studies?

- Structural Analysis : Bromine’s polarizability (4.7 ų) facilitates Type-II halogen bonds (C–Br⋯O=C, ~3.3 Å) in co-crystals with urea derivatives. SHELXL refinement reveals 3D frameworks with 85% solvent-accessible volume .

- Contradictions : Some studies report weaker Br⋯π interactions (~4.1 Å) dominating packing. Resolve via Hirshfeld surface analysis (CrystalExplorer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.